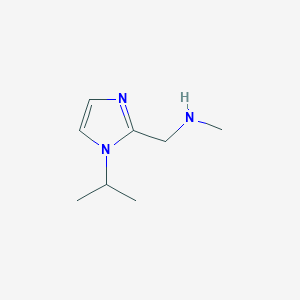

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethanamine is a chemical compound with the empirical formula C7H15Cl2N3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCl.Cl.CC(C)n1ccnc1CN . The InChI key for this compound is HYROBTKYYFNLBD-UHFFFAOYSA-N .

科学的研究の応用

Novel Synthetic Methodologies

A notable application involves the development of innovative synthetic routes for heterocyclic compounds, particularly imidazopyrazines. A study by Galli et al. (2019) outlines a one-pot multicomponent reaction to synthesize substituted imidazopyrazines, exploiting the nucleophilicity of the nitrogen atom of imidazoles. This method showcases the efficient interception of the nascent nitrilium ion by the imidazole nitrogen atom, channeling the reaction towards the sole formation of imidazopyrazines and suppressing competitive side product formation, demonstrating robustness and versatility in the synthesis of heterocyclic compounds (Galli et al., 2019).

Corrosion Inhibition

The compound's derivatives have been explored as corrosion inhibitors. Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds with a structure similar to 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine and studied their effectiveness as corrosion inhibitors for N80 steel in an HCl solution. Their research found these compounds to act as mixed-type inhibitors, offering insights into novel corrosion protection strategies for industrial applications (Yadav et al., 2015).

Polymer Science

In polymer science, the compound's derivatives have been utilized in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-tosyl aziridine, as described by Bakkali-Hassani et al. (2018). This research demonstrates the effectiveness of aminoalcohols as initiators in NHC-OROP, highlighting a metal-free route to synthesize α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing the compound's versatility in initiating polymerization reactions (Bakkali-Hassani et al., 2018).

Biological Activity

Another area of application includes the synthesis and evaluation of metal complexes derived from Schiff base 2-aminomethylbenzimidazole for their biological activities. Al-Hakimi et al. (2020) synthesized ligands by condensation of (1H-benzo[d]imidazol-2-yl)methanamine, demonstrating significant antibacterial, antifungal, and antitumor activities, thus indicating the potential of these compounds in medical applications (Al-Hakimi et al., 2020).

将来の方向性

The compound and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands . The bulky adamantyl group would be expected to provide a substantial steric shielding of a coordinated metal center . This steric shielding could promote the study of reaction pathways and reactive intermediates .

特性

IUPAC Name |

N-methyl-1-(1-propan-2-ylimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)11-5-4-10-8(11)6-9-3/h4-5,7,9H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWBGXYBVHMUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)

![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B2653260.png)

![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)

![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)

![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)